2-Fluoro-5-((3,4,5-trifluorophenyl)carbamoyl)benzene-1-sulfonyl chloride
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Overview
Description
2-Fluoro-5-((3,4,5-trifluorophenyl)carbamoyl)benzene-1-sulfonyl chloride is a complex organic compound with the molecular formula C13H6ClF4NO3S. This compound is characterized by the presence of fluorine atoms, a sulfonyl chloride group, and a carbamoyl group, making it a versatile reagent in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-((3,4,5-trifluorophenyl)carbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 3,4,5-trifluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-((3,4,5-trifluorophenyl)carbamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Triethylamine: Used as a base in nucleophilic substitution reactions.
Palladium catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide product .
Scientific Research Applications
2-Fluoro-5-((3,4,5-trifluorophenyl)carbamoyl)benzene-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-((3,4,5-trifluorophenyl)carbamoyl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but lacks the carbamoyl group.
2-Fluorobenzenesulfonyl chloride: Similar but does not have the trifluorophenyl group.
Uniqueness
2-Fluoro-5-((3,4,5-trifluorophenyl)carbamoyl)benzene-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and a sulfonyl chloride group, which confer high reactivity and versatility in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C13H6ClF4NO3S |
---|---|
Molecular Weight |
367.70 g/mol |
IUPAC Name |
2-fluoro-5-[(3,4,5-trifluorophenyl)carbamoyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C13H6ClF4NO3S/c14-23(21,22)11-3-6(1-2-8(11)15)13(20)19-7-4-9(16)12(18)10(17)5-7/h1-5H,(H,19,20) |
InChI Key |
BJRDKEOORXPAIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C(=C2)F)F)F)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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